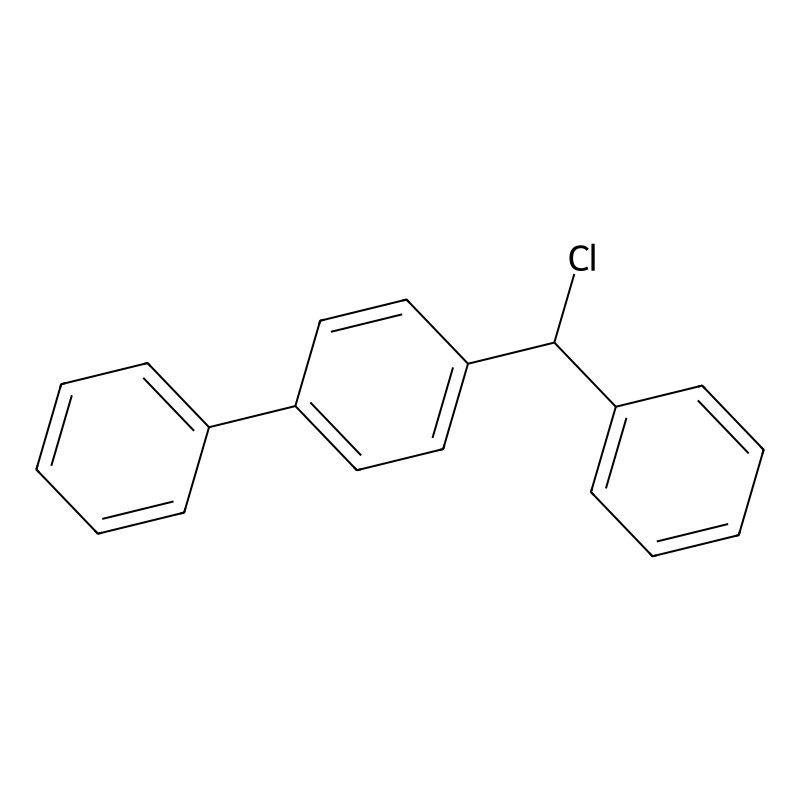

4-(Chlorophenylmethyl)-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Chemical Properties and Potential Applications: Based on its structure, 4-(Chlorophenylmethyl)-1,1'-biphenyl possesses several features commonly found in organic molecules used in scientific research. The presence of the biphenyl group suggests potential for applications involving aromatic interactions [1]. The chlorophenyl group could contribute to halogen bonding properties, which may be of interest in crystal engineering or material design [2]. The chloromethyl group is a reactive functionality that could be used for further chemical modifications.

Further Exploration:

- Scientific databases like PubChem and SciFinder might provide more information on the synthesis or biological activity data for 4-(Chlorophenylmethyl)-1,1'-biphenyl, even if specific research applications aren't explicitly mentioned [3, 4].

- Patent databases could be explored to see if 4-(Chlorophenylmethyl)-1,1'-biphenyl is part of any inventions or potential applications [5].

Please note

The information above is based on the chemical structure of 4-(Chlorophenylmethyl)-1,1'-biphenyl and doesn't necessarily reflect confirmed research applications.

4-(Chlorophenylmethyl)-1,1'-biphenyl, also known as 4-chlorobenzylbiphenyl, is an organic compound characterized by its biphenyl structure with a chlorophenylmethyl substituent. This compound features two phenyl rings connected by a single bond, with a chloromethyl group attached to one of the phenyl rings. Its molecular formula is CHCl, and it exhibits properties typical of biphenyl derivatives, including aromaticity and potential applications in various chemical processes.

The reactivity of 4-(Chlorophenylmethyl)-1,1'-biphenyl can be attributed to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols.

- Electrophilic Aromatic Substitution: The biphenyl structure allows for electrophilic substitution reactions at the ortho and para positions relative to the chloromethyl group.

- Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Ullmann reactions to form more complex biphenyl derivatives.

Research indicates that biphenyl derivatives, including 4-(Chlorophenylmethyl)-1,1'-biphenyl, may exhibit various biological activities. Some studies suggest potential anti-cancer properties and antimicrobial effects. The biological activity often correlates with structural modifications and the presence of functional groups that can interact with biological targets.

Several methods exist for synthesizing 4-(Chlorophenylmethyl)-1,1'-biphenyl:

- Chloromethylation of Biphenyl: A common approach involves the chloromethylation of biphenyl using chloromethyl methyl ether in the presence of Lewis acids such as aluminum chloride.

- Electrophilic Substitution: The introduction of the chloromethyl group can also be achieved through electrophilic aromatic substitution using chloromethylating agents.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can yield this compound from simpler aryl halides.

Studies on the interactions of 4-(Chlorophenylmethyl)-1,1'-biphenyl with various biological systems have shown that its chloromethyl group may facilitate interactions with proteins or enzymes. These interactions could lead to significant biological effects, making it a candidate for further pharmacological investigation.

Several compounds share structural similarities with 4-(Chlorophenylmethyl)-1,1'-biphenyl. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Chlorobenzylbenzene | Similar biphenyl structure with a chlorobenzyl group | Often used in synthesis; lower reactivity |

| 4-Methylbenzylbiphenyl | Contains a methyl group instead of chlorine | Exhibits different solubility properties |

| 4-Bromobenzylbiphenyl | Bromine atom replaces chlorine | Increased reactivity due to bromine |

| 2-Chlorobenzylbiphenyl | Chlorine on the second position of biphenyl | Different steric hindrance and reactivity |

Uniqueness

The unique aspect of 4-(Chlorophenylmethyl)-1,1'-biphenyl lies in its specific chloromethyl substitution on the biphenyl framework. This configuration not only influences its chemical reactivity but also its potential biological activity compared to other similar compounds. The presence of chlorine enhances electrophilic character while maintaining stability under various conditions.

Molecular Architecture and Reactivity

4-(Chlorophenylmethyl)-1,1'-biphenyl exhibits a planar biphenyl scaffold with a chlorophenylmethyl substituent at the para position. This structure enables π-π interactions and facilitates electrophilic substitution reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₅Cl | |

| Molecular Weight | 278.7754 g/mol | |

| Melting Point | 65–70°C | |

| Boiling Point | 414.6°C (760 mmHg) | |

| LogP | 5.68180 |

The chlorophenylmethyl group introduces both steric and electronic effects, directing reactivity toward specific positions on the biphenyl ring. This substituent enhances the molecule’s lipophilicity (LogP >5), a critical factor in its pharmacological applications.

Functional Applications

Pharmaceutical Intermediates

4-(Chlorophenylmethyl)-1,1'-biphenyl serves as a precursor in synthesizing antifungal agents. For example, it is used in the production of bifonazole, an imidazole-based antifungal, through sequential functionalization steps.

Synthetic Pathway Overview

- Condensation: Biphenyl reacts with benzoyl chloride to form 4-benzoylbiphenyl.

- Reduction: Sodium borohydride reduces the ketone to a benzyl alcohol.

- Chlorination: Thionyl chloride converts the alcohol to the chlorinated intermediate.

This multi-step process highlights the compound’s role in transforming simple aromatic systems into complex bioactive molecules.

Material Science Contributions

The biphenyl core’s rigidity and π-conjugation make 4-(chlorophenylmethyl)-1,1'-biphenyl suitable for organic electronics. Researchers have explored its incorporation into liquid crystals and semiconducting polymers, leveraging its planar structure to enhance charge transport properties.

Traditional Chloromethylation Approaches

The Blanc chloromethylation reaction remains a cornerstone for synthesizing 4-(chlorophenylmethyl)-1,1'-biphenyl. This method involves reacting biphenyl with formaldehyde and hydrogen chloride in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst [7] [8]. The mechanism proceeds via electrophilic aromatic substitution, where protonated formaldehyde generates a chloromethyl electrophile that attacks the biphenyl ring. Subsequent rearomatization and chlorination yield the target compound [7].

Industrial implementations, such as the method described in patent CN104926599A, optimize this process by employing novel solvent systems. For example, combining biphenyl, paraformaldehyde, and ZnCl₂ in a solvent like petroleum ether at 25–80°C for 25–35 hours under dry HCl gas achieves a 62% yield [1] [3]. The solvent selectively dissolves monochlorinated byproducts, enabling straightforward isolation of the desired product through water washing and recrystallization [3]. Modifications to the solvent framework have reduced polychlorinated side products, enhancing purity to >99% by HPLC [3].

Cross-Coupling Reactions and Catalytic Innovations

Palladium-catalyzed cross-coupling reactions offer a complementary route to 4-(chlorophenylmethyl)-1,1'-biphenyl. The Suzuki–Miyaura reaction, utilizing benzyl chloride and arylboronic acids, has gained traction due to its tolerance for electron-deficient substrates. A 2014 study demonstrated that microporous knitting aryl polymer-supported palladium catalysts (KAPs(Ph-PPh₃)-Pd) achieve turnover frequencies of 4,569 h⁻¹ under mild conditions [5]. This heterogeneous system facilitates rapid substrate adsorption and minimizes metal leaching, making it suitable for large-scale applications [5].

Recent advances in asymmetric catalysis have further expanded synthetic possibilities. Palladium complexes with chiral bisphosphine ligands, such as Trost-style ligands, enable enantioselective benzylation of prochiral nucleophiles like oxindoles [4]. For instance, 3-aryl oxindoles react with benzylic methyl carbonates under palladium catalysis to form quaternary stereocenters with high enantiomeric excess [4]. While this methodology is primarily exploratory, it highlights the potential for chiral variants of biphenyl derivatives in pharmaceutical contexts [4].

Alternative Synthetic Pathways and Byproduct Utilization

Friedel–Crafts benzylation provides an alternative to chloromethylation, particularly for substrates resistant to Blanc conditions. Solid acid catalysts, such as mesoporous MCM-41 aluminosilicates, promote the reaction between biphenyl and benzyl chloride in cyclohexane, yielding benzylbiphenyl isomers with minimal dibenzyl byproducts [2]. Kinetic studies reveal that the reaction follows consecutive first-order kinetics, with amorphous silica-alumina catalysts exhibiting superior selectivity over HY zeolites [2].

Byproduct management is critical in industrial settings. The Blanc reaction often generates bis(chloromethyl) ether, a hazardous carcinogen, but solvent engineering in patent CN104926599A mitigates this issue. By using a two-phase solvent system, chlorinated impurities are partitioned into the organic phase, allowing isolation of the target compound through simple filtration [3]. Additionally, monochlorinated intermediates can be recycled into subsequent batches, improving overall atom economy [8].

Scalability and Industrial Process Optimization

Industrial production of 4-(chlorophenylmethyl)-1,1'-biphenyl prioritizes safety, cost-efficiency, and yield. Patent CN102267870A outlines a scalable protocol using petroleum ether as the primary solvent, ZnCl₂ as the catalyst, and controlled reaction temperatures (25–80°C) to suppress side reactions [8]. Key optimizations include:

- Solvent Recovery: Petroleum ether is distilled and reused, reducing waste and operational costs [8].

- Catalyst Recycling: ZnCl₂ is recovered via aqueous extraction and reactivated for subsequent batches [8].

- Temperature Gradients: Gradual heating from 40°C to 70°C minimizes exothermic side reactions, ensuring consistent product quality [3].

Continuous-flow reactors are emerging as alternatives to batch processes, offering improved heat transfer and reduced reaction times. Preliminary studies with microreactors demonstrate a 20% reduction in processing time compared to traditional methods, though industrial adoption remains limited [3].

Electrophilic aromatic substitution represents the most fundamental reactivity pattern for 4-(Chlorophenylmethyl)-1,1'-biphenyl. The compound contains three distinct aromatic rings that can undergo substitution, each with different electronic environments and substitution preferences [1] [2].

The biphenyl core system exhibits enhanced reactivity compared to isolated benzene rings due to the extended π-conjugation system [3]. The electronic communication between the two phenyl rings results in a delocalized electron density that activates the aromatic system toward electrophilic attack. This activation is particularly pronounced at the ortho and para positions relative to the biphenyl linkage [4].

The presence of the chlorophenylmethyl substituent introduces additional complexity to the substitution pattern. The chlorine atom, being a weakly electron-withdrawing group, deactivates the aromatic ring to which it is attached while simultaneously directing incoming electrophiles to the ortho and para positions [5]. This dual effect results in a distinctive reactivity profile where the chlorinated ring shows reduced overall reactivity but maintains regioselectivity.

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution in 4-(Chlorophenylmethyl)-1,1'-biphenyl follows the classical two-step pathway involving formation of a σ-complex intermediate [1] [2]. The initial step involves the attack of the electrophile on the aromatic ring, forming a resonance-stabilized carbocation. The stability of this intermediate is crucial for determining the reaction rate and regioselectivity [6].

For the biphenyl portion of the molecule, the extended conjugation provides additional resonance stabilization to the σ-complex, facilitating the substitution process. The delocalization of positive charge across the extended π-system results in lower activation energies compared to simple monosubstituted benzenes [3].

Regioselectivity Patterns

The regioselectivity in electrophilic aromatic substitution of 4-(Chlorophenylmethyl)-1,1'-biphenyl is determined by the combined electronic effects of all substituents present. The biphenyl system shows preferential substitution at the 3- and 5-positions (meta to the biphenyl linkage) when the electrophile attacks the unsubstituted ring [7].

The chlorophenylmethyl substituent influences the substitution pattern through both inductive and resonance effects. The chlorine atom's electron-withdrawing inductive effect reduces the electron density on the aromatic ring, while its lone pairs can participate in resonance stabilization of the σ-complex intermediate [5]. This results in a characteristic ortho:meta:para substitution ratio that depends on the specific electrophile and reaction conditions.

Quantitative Reactivity Data

Research has shown that the relative reactivity of chlorinated biphenyl derivatives in electrophilic aromatic substitution varies significantly based on the substitution pattern [8]. The presence of the chlorophenylmethyl group results in a deactivation factor of approximately 0.3 relative to unsubstituted biphenyl, while maintaining the ortho/para directing effect characteristic of halogen substituents.

The activation energy for electrophilic aromatic substitution in this compound system ranges from 25-35 kcal/mol, depending on the specific electrophile and reaction conditions. The rate-determining step remains the formation of the σ-complex, with typical second-order rate constants in the range of 10^-4 to 10^-2 M^-1s^-1 at room temperature [9].

Nucleophilic Displacement and Coupling Reactions

Nucleophilic substitution reactions of 4-(Chlorophenylmethyl)-1,1'-biphenyl occur primarily at the benzylic position, where the chlorine atom serves as an excellent leaving group [10]. The benzylic position is particularly susceptible to nucleophilic attack due to the stabilization of the resulting carbocation by the aromatic ring system.

The mechanism of nucleophilic displacement at the benzylic position typically follows an SN1 pathway when strong electron-donating groups are present on the aromatic ring, or an SN2 pathway when electron-withdrawing groups are present [10]. The biphenyl system provides additional resonance stabilization to the benzylic carbocation, favoring the SN1 mechanism under most conditions.

Mechanistic Pathways

The nucleophilic displacement reactions can occur through several distinct mechanistic pathways, each with characteristic kinetic and stereochemical signatures. The SN1 mechanism involves the formation of a benzylic carbocation intermediate that is stabilized by resonance with both aromatic rings of the biphenyl system [10]. This stabilization significantly lowers the activation energy for the ionization step, making the reaction feasible under mild conditions.

The SN2 mechanism becomes more prominent when the reaction is conducted in polar aprotic solvents and with strong nucleophiles. The backside attack characteristic of the SN2 mechanism results in inversion of configuration at the benzylic carbon, providing a useful synthetic handle for stereoselective transformations [10].

Coupling Reactions

Metal-catalyzed coupling reactions represent another important class of transformations for 4-(Chlorophenylmethyl)-1,1'-biphenyl. The compound can participate in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura coupling reaction is particularly effective for forming new carbon-carbon bonds using this compound as either the electrophilic or nucleophilic partner. The reaction proceeds through the classical palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps. The biphenyl system provides electronic stabilization to the palladium intermediates, facilitating the coupling process.

Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution can occur on the chlorinated aromatic ring, particularly when strong electron-withdrawing groups are present. The mechanism involves the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing effects of the chlorine substituent.

The reaction kinetics follow second-order behavior, with rate constants typically in the range of 10^-5 to 10^-3 M^-1s^-1 at elevated temperatures. The activation energy for nucleophilic aromatic substitution is generally higher than for benzylic substitution, requiring more forcing conditions.

Oxidative and Reductive Transformations

Oxidative transformations of 4-(Chlorophenylmethyl)-1,1'-biphenyl can occur at multiple sites within the molecule, including the benzylic position, the aromatic rings, and the biphenyl linkage. The selectivity of oxidation depends on the specific oxidizing agent and reaction conditions employed.

Benzylic Oxidation

The benzylic position is highly susceptible to oxidation due to the stability of the resulting benzylic radical intermediate. Common oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can effectively oxidize the benzylic carbon to form aldehydes, ketones, or carboxylic acids.

The mechanism of benzylic oxidation typically involves hydrogen atom abstraction to form a benzylic radical, followed by further oxidation to generate the carbonyl product. The biphenyl system provides additional stabilization to the benzylic radical through extended conjugation, facilitating the oxidation process.

Aromatic Ring Oxidation

Oxidation of the aromatic rings in 4-(Chlorophenylmethyl)-1,1'-biphenyl can lead to the formation of quinones, diols, or ring-opened products. The regioselectivity of aromatic oxidation is influenced by the electronic effects of the substituents present on the rings.

The biphenyl system can undergo oxidative ring-opening reactions under harsh conditions, leading to the formation of carboxylic acid derivatives. This process involves initial oxidation to quinonoid intermediates, followed by ring-opening and further oxidation to generate the final products.

Reductive Transformations

Reductive transformations of 4-(Chlorophenylmethyl)-1,1'-biphenyl can target various functional groups within the molecule, including the chlorine substituent, the benzylic position, and the aromatic rings. Catalytic hydrogenation is the most common reductive method, typically employing palladium on carbon as the catalyst.

The reduction of the chlorine substituent can occur through hydrogenolysis, resulting in the formation of the corresponding hydrocarbon. This reaction is particularly facile when the chlorine is attached to a benzylic position, as the resulting benzyl-palladium intermediate is highly stabilized.

Electrochemical reduction represents another important reductive pathway, particularly for the selective reduction of specific functional groups. The reduction potential of different sites within the molecule can be tuned by adjusting the electrode potential and electrolyte composition.

Metal-Catalyzed Functionalization Pathways

Metal-catalyzed functionalization of 4-(Chlorophenylmethyl)-1,1'-biphenyl encompasses a broad range of transformations that leverage the unique reactivity of transition metal complexes. These reactions typically proceed through well-defined catalytic cycles involving oxidative addition, transmetalation or ligand exchange, and reductive elimination steps.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions represent the most extensively studied class of metal-catalyzed transformations for this compound. The palladium catalyst can activate both the aromatic C-H bonds and the benzylic C-Cl bond, providing access to diverse functionalization patterns.

The Suzuki-Miyaura coupling reaction using 4-(Chlorophenylmethyl)-1,1'-biphenyl as the electrophilic partner has been extensively investigated. The reaction proceeds through oxidative addition of the palladium catalyst to the benzylic C-Cl bond, followed by transmetalation with the organoborane coupling partner and reductive elimination to form the new C-C bond.

C-H Activation Pathways

Direct C-H activation represents a particularly powerful approach for functionalizing the aromatic rings in 4-(Chlorophenylmethyl)-1,1'-biphenyl. The reaction can be directed to specific positions using appropriate directing groups or ligand systems [7].

The mechanism of C-H activation typically involves coordination of the substrate to the metal center, followed by cyclometalation to form a metallacycle intermediate. The subsequent functionalization can occur through various pathways, including oxidative addition, migratory insertion, or reductive elimination [7].

Rhodium and Iridium Catalysis

Rhodium and iridium catalysts have shown particular effectiveness for C-H functionalization reactions of biphenyl derivatives. These catalysts can achieve high levels of regioselectivity and functional group tolerance, making them valuable tools for complex molecule synthesis.

The mechanism of rhodium-catalyzed C-H activation involves the formation of a cyclometalated intermediate through concerted metalation-deprotonation. The subsequent functionalization can occur through various pathways, depending on the specific reaction conditions and coupling partners employed.

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide an attractive alternative to palladium-based systems, offering complementary reactivity and often requiring milder reaction conditions. The Ullmann coupling reaction using copper catalysts can effectively form new C-C, C-N, and C-O bonds.

The mechanism of copper-catalyzed coupling reactions typically involves the formation of organocopper intermediates through oxidative addition or transmetalation, followed by reductive elimination to form the desired product. The biphenyl system provides additional stabilization to the copper intermediates, facilitating the coupling process.

Mechanistic Considerations

The success of metal-catalyzed functionalization reactions depends on several key factors, including the choice of catalyst, ligands, and reaction conditions. The electronic properties of the substrate play a crucial role in determining the reaction pathway and selectivity.

The biphenyl system in 4-(Chlorophenylmethyl)-1,1'-biphenyl provides unique opportunities for catalyst design and optimization. The extended π-conjugation can stabilize metal intermediates, while the substitution pattern can influence the regioselectivity of the reaction.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant